molecular formula C5H11Cl2NO B14212654 N,N-Bis(chloromethyl)-2-methoxyethan-1-amine CAS No. 824943-83-1

N,N-Bis(chloromethyl)-2-methoxyethan-1-amine

Cat. No.: B14212654
CAS No.: 824943-83-1
M. Wt: 172.05 g/mol
InChI Key: WIJDIPGRHYWYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(chloromethyl)-2-methoxyethan-1-amine is an organic compound that features a unique structure with two chloromethyl groups attached to a methoxyethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(chloromethyl)-2-methoxyethan-1-amine typically involves the reaction of 2-methoxyethan-1-amine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques can further enhance the production process, ensuring consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(chloromethyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of primary amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted amines, thiols, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Bis(chloromethyl)-2-methoxyethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Bis(chloromethyl)-2-methoxyethan-1-amine involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property makes it useful in cross-linking applications and in the modification of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(chloromethyl)amides: These compounds share the chloromethyl functional groups but differ in their backbone structure.

    N,N-Bis(2-chloroethyl)methylamine: Similar in having bis-chloromethyl groups but with a different alkyl chain.

Uniqueness

N,N-Bis(chloromethyl)-2-methoxyethan-1-amine is unique due to its methoxyethanamine backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

CAS No.

824943-83-1

Molecular Formula

C5H11Cl2NO

Molecular Weight

172.05 g/mol

IUPAC Name

N,N-bis(chloromethyl)-2-methoxyethanamine

InChI

InChI=1S/C5H11Cl2NO/c1-9-3-2-8(4-6)5-7/h2-5H2,1H3

InChI Key

WIJDIPGRHYWYIM-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.